molecular formula C21H17NO3 B4961329 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide

Cat. No. B4961329
M. Wt: 331.4 g/mol
InChI Key: BQSIPTKQTXNBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide, also known as MDBFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBFPA belongs to the class of compounds called furanocoumarins, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide is not fully understood. However, studies suggest that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and oxidative damage.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and oxidative damage. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has been shown to exhibit antiviral activity against hepatitis B virus.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form through column chromatography. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has also been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects fully.

Future Directions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has significant potential for future research. Some possible future directions include:
1. Investigating the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide to gain a better understanding of its biochemical and physiological effects.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide to determine its optimal dosage and administration route.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide as a potential anticancer agent.
4. Exploring the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide as an antiviral agent against other viruses.
5. Investigating the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide as a neuroprotective agent against neurodegenerative diseases.
Conclusion:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide is a promising chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials. The future directions outlined in this paper provide a roadmap for future research on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide.

Synthesis Methods

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenylacetic acid, followed by cyclization and N-acylation. The final product can be purified through column chromatography to obtain a pure form of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has also been shown to possess anti-inflammatory, antioxidant, and antiviral properties.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-20-12-16-15-9-5-6-10-18(15)25-19(16)13-17(20)22-21(23)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSIPTKQTXNBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide

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